molecular formula C10H12BrNO4S B2542372 Ethyl 5-bromo-2-methyl-4-sulfamoylbenzoate CAS No. 2172282-03-8

Ethyl 5-bromo-2-methyl-4-sulfamoylbenzoate

Cat. No. B2542372
CAS RN: 2172282-03-8
M. Wt: 322.17
InChI Key: NOEPEMGVRVVJTA-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-methyl-4-sulfamoylbenzoate is a chemical compound that is likely to share some properties with the compounds studied in the provided papers. Although none of the papers directly discuss this exact compound, they do provide insights into similar structures and functionalities that can be used to infer some aspects of ethyl 5-bromo-2-methyl-4-sulfamoylbenzoate.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from simple aromatic acids or esters and proceeding through various functional group transformations. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid involves methylation, thiocyanate reaction, ethylation, and oxidation steps . Similarly, the synthesis of ethyl 5-bromo-2-methyl-4-sulfamoylbenzoate would likely involve a halogenation step to introduce the bromo group, followed by sulfamoylation to attach the sulfamoyl functional group.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 5-bromo-2-methyl-4-sulfamoylbenzoate can be confirmed using spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . These techniques provide information about the functional groups present and the overall molecular framework.

Chemical Reactions Analysis

Compounds with sulfonyl and ester groups can undergo various chemical reactions. For instance, the carbon-sulfur bond fission can be achieved with sodium hydroxide solution, which may also lead to alkaline ester hydrolysis . Complex formation with metal ions like Cu(II), Co(II), and Ni(II) is another reaction pathway for compounds with sulfonylamino groups . Ethyl 5-bromo-2-methyl-4-sulfamoylbenzoate might also form complexes with metals due to the presence of the sulfamoyl group.

Physical and Chemical Properties Analysis

The physicochemical properties such as acid-base behavior, solubility, and chemical stability are crucial for understanding the behavior of a compound in different environments. The solubility products of complexes formed with metal ions can be determined to understand the solubility behavior of such compounds . The stability of the ester and sulfonyl groups under various conditions can be inferred from studies on similar molecules .

Scientific Research Applications

Synthesis and Derivatives

  • Ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate Synthesis : A derivative involving Ethyl 5-bromo-2-methyl-4-sulfamoylbenzoate is synthesized through a reaction pathway leading to Ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate. The synthesis involves oxidation and treatment with sodium hydride (Pokhodylo & Obushak, 2019).

Bromophenol Derivatives and Applications

  • Bromophenol Derivatives from Red Alga Rhodomela confervoides : Research has isolated and identified various bromophenol derivatives from the red alga Rhodomela confervoides. These compounds exhibit properties relevant for further scientific research, although they were found inactive against several human cancer cell lines and microorganisms (Zhao et al., 2004).

Synthesis and Pharmacological Properties

  • Synthesis of Isoxazole-4-Carboxylic Esters : An efficient synthesis method for Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate was developed, with potential applications in biomimetic synthesis of α-cyclopiazonic acid. The process involves multiple reaction steps and offers a high yield, suitable for large-scale production (Moorthie et al., 2007).

Radical Scavenging Activity

  • New Nitrogen-Containing Bromophenols : Research on the marine red alga Rhodomela confervoides has led to the isolation of new nitrogen-containing bromophenols. These compounds have shown potent scavenging activity against radicals, indicating potential application in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).

Safety and Hazards

This compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 5-bromo-2-methyl-4-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4S/c1-3-16-10(13)7-5-8(11)9(4-6(7)2)17(12,14)15/h4-5H,3H2,1-2H3,(H2,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEPEMGVRVVJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C)S(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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